molecular formula C7H9BrN2S B1342969 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1280704-26-8

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B1342969
CAS No.: 1280704-26-8
M. Wt: 233.13 g/mol
InChI Key: GKLJWYUFEQPLBO-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Scientific Research Applications

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Future Directions

As a research chemical, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has potential applications in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . Its future directions will likely be influenced by the results of ongoing research in these areas.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it can cause toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions play a crucial role in determining the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazolopyridines depending on the nucleophile used.

    Oxidation Reactions: Products can include sulfoxides, sulfones, or other oxidized derivatives.

    Reduction Reactions: Products typically include dehalogenated thiazolopyridines or reduced thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Contains an iodine atom, which can participate in different types of halogen bonding compared to bromine.

Uniqueness

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry research.

Properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJWYUFEQPLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617738
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280704-26-8
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine
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